molecular formula C17H28O2 B12643673 2-(Isononylphenoxy)ethanol CAS No. 85005-55-6

2-(Isononylphenoxy)ethanol

Cat. No.: B12643673
CAS No.: 85005-55-6
M. Wt: 264.4 g/mol
InChI Key: YWFWPJLGQZVOCG-UHFFFAOYSA-N
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Description

Industrial Synthesis Routes of Isononylphenols and their Ethoxylation

The production of 2-(Isononylphenoxy)ethanol is a two-step process that begins with the synthesis of its precursor, isononylphenol (B1143871), followed by an ethoxylation reaction.

Synthesis of Isononylphenol:

Industrially, isononylphenol is produced through the acid-catalyzed alkylation of phenol (B47542) with a mixture of nonene isomers. mst.dk This electrophilic substitution reaction attaches a nine-carbon branched alkyl chain to the phenol ring. The reaction is typically carried out in large-scale alkylation reactors under controlled temperature and pressure. food.gov.uk

A variety of acid catalysts can be employed to facilitate this reaction. Historically, strong mineral acids such as sulfuric acid and hydrochloric acid were used. food.gov.uk However, the industry has been transitioning towards more environmentally friendly and reusable solid acid catalysts. These include:

Ion-exchange resins: Amberlyst-15 is a commonly used cation-exchange resin that serves as an effective catalyst for phenol alkylation. greenpeace.org

Clays (B1170129): Acid-activated montmorillonite (B579905) clays have also been utilized for this purpose. epa.gov

Zeolites and Niobium Phosphate (B84403): Other solid catalysts like zeolites and niobium phosphate have been investigated for their catalytic activity in phenol alkylation. mdpi.com

The reaction yields a complex mixture of isononylphenol isomers, with the nonyl group attached at various positions on the phenol ring, predominantly at the para position. greenpeace.org The resulting isononylphenol is then purified through distillation to remove unreacted starting materials and by-products. food.gov.uk

Ethoxylation of Isononylphenol:

The second step involves the ethoxylation of the synthesized isononylphenol to produce isononylphenol ethoxylates, including this compound. This reaction is a base-catalyzed addition of ethylene (B1197577) oxide to the hydroxyl group of isononylphenol. mst.dknih.gov Potassium hydroxide (B78521) (KOH) is a commonly used catalyst for this process. nih.gov

The reaction proceeds by blowing ethylene oxide through isononylphenol at elevated temperatures (around 180°C) and pressures (1-2 bar). nih.gov The degree of ethoxylation, which is the number of ethylene oxide units added to the isononylphenol molecule, can be controlled by the reaction conditions. For this compound, a single unit of ethylene oxide is added. The general reaction can be represented as:

C₉H₁₉C₆H₄OH + n(C₂H₄O) → C₉H₁₉C₆H₄O(C₂H₄O)ₙH

The resulting product is a mixture of ethoxylates with varying chain lengths, and this compound is a member of this family of compounds. mst.dk

Table 1: Key Reactants and Catalysts in the Synthesis of this compound

Synthesis Step Reactants Common Catalysts
Isononylphenol Synthesis Phenol, Nonene Isomers Sulfuric Acid, Hydrochloric Acid, Amberlyst-15, Montmorillonite Clay
Ethoxylation Isononylphenol, Ethylene Oxide Potassium Hydroxide (KOH)

Formation and Release Mechanisms from Industrial and Commercial Applications

This compound and other isononylphenol ethoxylates are utilized in a wide array of industrial and commercial products due to their surfactant properties. Their release into the environment is closely linked to these applications.

Isononylphenol ethoxylates, including this compound, are used as additives in the production of various plastics. They can function as antioxidants, plasticizers, or dispersing and stabilizing agents in polymers such as polyvinyl chloride (PVC) and high-density polyethylene (B3416737) (HDPE). food.gov.uknih.govacs.org

The primary pathway for the release of these compounds from plastics is through migration or leaching . Since these additives are not chemically bound to the polymer matrix, they can diffuse to the surface and be released into the surrounding environment, particularly when in contact with liquids. oaepublish.com

Several studies have documented the migration of nonylphenol (a degradation product of isononylphenol ethoxylates) from plastic packaging into food and water. For instance, nonylphenol has been found to migrate from PVC and HDPE containers into bottled water. nih.govacs.org One study detected nonylphenol concentrations of around 140 ng/L in water from PVC containers and 230 ng/L from HDPE containers after 120 hours. acs.org Another study reported that nonylphenol can migrate from PVC cling film into cheese and cake, with migration levels ranging from 0.2 to 0.8 mg/kg in cheese and 0.3 to 0.6 mg/kg in cake after 4 days at 20°C. food.gov.uk

The rate and extent of migration are influenced by several factors, including:

The concentration of the additive in the plastic.

The type of polymer.

The nature of the contacting medium (e.g., fatty foods can enhance migration).

Temperature and contact time.

The environmental load of this compound and related compounds stems from various industrial and consumer uses. The primary sources of release into the aquatic environment are wastewater discharges from both industrial manufacturing facilities and households. nih.govtaylorfrancis.com

Textile Industry: Isononylphenol ethoxylates are widely used as surfactants and detergents in the textile industry for processes like scouring and dyeing. greenpeace.orgmdpi.com Residues of these chemicals can remain in the final textile products and are subsequently released during laundering. greenpeace.orgtoxicslink.org Studies have shown the widespread presence of nonylphenol ethoxylates in textiles, with concentrations ranging from a few milligrams per kilogram to as high as 27,000 mg/kg in plastisol prints. greenpeace.org Wastewater from textile factories is a significant point source of these compounds. mdpi.com For example, the total concentration of nonylphenol ethoxylates in the influent of a cotton factory's wastewater treatment plant was measured at 117,594 ng/L. mdpi.com

Detergents and Cleaning Products: As effective surfactants, isononylphenol ethoxylates are ingredients in industrial and household cleaning products and detergents. cleanwithwell.com When these products are used, the chemicals are washed down the drain and enter the wastewater stream, contributing to their environmental load. cleanwithwell.comeag.com

Other Industrial Applications: Other industrial uses that contribute to the environmental release of isononylphenol ethoxylates include their use in the production of paints, pesticides, and as emulsifiers in various manufacturing processes. eag.com

Once in wastewater treatment plants, isononylphenol ethoxylates can be partially degraded into more persistent and toxic metabolites, including isononylphenol itself. nih.gov The incomplete removal during wastewater treatment leads to the discharge of these compounds and their degradation products into rivers, lakes, and other aquatic environments. nih.goveag.com

Table 2: Environmental Release of Isononylphenol Ethoxylates from Various Applications

Application Release Pathway Receiving Environmental Compartment
Plastics Leaching/Migration from packaging Food, Water, Landfills
Textiles Industrial wastewater discharge, Laundering of finished products Aquatic environments (rivers, lakes)
Detergents Down-the-drain disposal after use Aquatic environments (via wastewater)
Industrial Processes Wastewater discharge Aquatic environments

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85005-55-6

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

2-[2-(7-methyloctyl)phenoxy]ethanol

InChI

InChI=1S/C17H28O2/c1-15(2)9-5-3-4-6-10-16-11-7-8-12-17(16)19-14-13-18/h7-8,11-12,15,18H,3-6,9-10,13-14H2,1-2H3

InChI Key

YWFWPJLGQZVOCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=CC=CC=C1OCCO

Origin of Product

United States

Environmental Occurrence, Distribution, and Transport Dynamics

Occurrence in Aquatic Environments

The presence of 2-(Isononylphenoxy)ethanol and other NPEOs in aquatic environments is well-documented, with concentrations varying based on proximity to pollution sources such as wastewater treatment plants (WWTPs).

Studies have consistently detected NPEOs in freshwater systems across the globe. In Canadian fresh waters, concentrations of nonylphenol (NP), a primary degradation product, have been found to range from <0.01 to 1.7 µg·L-1. ccme.ca Individual NPEO compounds can be present at concentrations up to 17 µg·L-1. ccme.ca A survey of 30 rivers in the United States found nonylphenol in approximately 30% of water samples, with concentrations ranging from about 0.20 to 0.64 µg/L. epa.gov In China, total NPEO concentrations in the Changjiang (Yangtze) and Jialingjiang Rivers ranged from 6.9 to 97.6 µg/L in April and 2.5 to 52.7 µg/L in December. nih.gov

Groundwater can also be affected. In Europe, nonylphenol has been detected in 11% of groundwater samples, with a maximum concentration of 3.8 µg/L. nih.gov A study in Austria found nonylphenol in about half of the groundwater samples, with a maximum concentration of 1,500 ng/L. nih.gov

Table 1: Concentration of Nonylphenol Ethoxylates (NPEOs) and Nonylphenol (NP) in Freshwater Systems

LocationCompoundConcentration RangeSource
Canadian Fresh WatersNP&lt;0.01 - 1.7 µg/L ccme.ca
Canadian Fresh WatersIndividual NPEOsup to 17 µg/L ccme.ca
United States RiversNP0.20 - 0.64 µg/L epa.gov
Changjiang & Jialingjiang Rivers, ChinaTotal NPEOs2.5 - 97.6 µg/L nih.gov
European GroundwaterNPup to 3.8 µg/L nih.gov
Austrian GroundwaterNPup to 1,500 ng/L nih.gov

NPEOs are also found in marine and estuarine environments, typically at lower concentrations than in freshwater systems directly impacted by wastewater discharge. A study in Israel's estuarine and coastal waters found total APEO (alkylphenol ethoxylate) concentrations to be between 4.2 and 25.0 µg/L in estuaries and 0.9 to 2.6 µg/L in offshore seawater. nih.govresearchgate.net In North American Pacific Coast estuaries, 4-nonylphenol (B119669) levels in seawater were measured at an average of 0.42 ± 0.16 μg L-1. calpoly.edu

Degradation of NPEOs in estuarine water has been observed to be complete within 4 to 24 days in static die-away studies. usda.gov However, their degradation products can persist.

Table 2: Concentration of Alkylphenol Ethoxylates (APEOs) in Marine and Estuarine Waters

LocationCompoundConcentration RangeSource
Israeli EstuariesTotal APEOs4.2 - 25.0 µg/L nih.govresearchgate.net
Israeli Offshore SeawaterTotal APEOs0.9 - 2.6 µg/L nih.govresearchgate.net
North American Pacific Coast Estuaries4-Nonylphenol0.42 ± 0.16 µg/L calpoly.edu

Wastewater treatment plants are the primary point sources of NPEOs into aquatic environments. nih.gov While treatment processes can remove a significant portion of these compounds, they are not completely eliminated. In a study of three U.S. municipal WWTPs, treatment efficiencies for NPEs and their metabolites ranged from 97.2% to 99.8%. nih.gov Despite high removal rates, detectable concentrations are still present in the final effluent.

In Canadian municipal wastewater, concentrations of 4-nonylphenol in final effluent have been found to range from <0.020 to 13 µg/L, while nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO) were found in the ranges of 0.072 to 26 µg/L and 0.099 to 21 µg/L, respectively. researchgate.net A study in Chania, Greece, detected nonylphenol in all samples from a municipal wastewater treatment plant, albeit at low concentrations. researchgate.net

Table 3: Concentration of Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEOs) in Wastewater Effluents

LocationCompoundConcentration Range in Final EffluentSource
Canadian Municipal WWTPs4-NP&lt;0.020 - 13 µg/L researchgate.net
Canadian Municipal WWTPsNP1EO0.072 - 26 µg/L researchgate.net
Canadian Municipal WWTPsNP2EO0.099 - 21 µg/L researchgate.net

Presence in Terrestrial and Atmospheric Compartments

The distribution of this compound and related compounds is not limited to aquatic systems. They are also found in soil and sediment, and their potential for atmospheric transport is a consideration.

Due to their hydrophobic nature, nonylphenol and shorter-chain NPEOs tend to adsorb to particulate matter and accumulate in sediments and sludge. nih.gov In a study of 30 U.S. river reaches, approximately 71% of sediment samples had measurable concentrations of nonylphenol, ranging from about 10 to 2,960 µg/kg. epa.gov Canadian freshwater bed sediment concentrations of NP have been reported to range from below detection limits to 110 mg·kg-1 on a dry weight basis. ccme.ca In estuarine environments, total NPEO concentrations in sediments near a wastewater treatment plant in Jamaica Bay, NY, ranged from over 50 µg/g near the surface to below detection limits at a 50 cm depth. nih.gov

The application of sewage sludge (biosolids) to agricultural land is a significant pathway for the introduction of these compounds into the terrestrial environment. ccme.ca A Canadian study found that soil amended with sludge contained 2.72 mg·kg-1 of NP. ccme.ca While some studies suggest that these compounds can degrade in soil, others indicate they can persist, particularly under anaerobic conditions. ccme.ca

Table 4: Concentration of Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEOs) in Soil and Sediment

MatrixLocationCompoundConcentration RangeSource
River SedimentUnited StatesNP10 - 2,960 µg/kg epa.gov
Freshwater SedimentCanadaNPup to 110 mg/kg (dry weight) ccme.ca
Estuarine SedimentJamaica Bay, NYTotal NPEOsup to >50 µg/g nih.gov
Sludge-Amended SoilCanadaNP2.72 mg/kg ccme.ca

Information on the atmospheric transport and deposition of this compound is limited. However, the presence of these compounds in the atmosphere has been documented. One study detected estrogenic nonylphenols in the urban and coastal atmosphere of the lower Hudson River estuary, suggesting that atmospheric transport could be a pathway for their distribution. ccme.ca The transportation of nonyl phenol (B47542) ethoxylates is regulated, with specific UN numbers assigned for their classification as environmentally hazardous substances, indicating the potential for release and dispersal if not handled properly. elchemy.com

Bioconcentration and Bioaccumulation Potential in Environmental Matrices

The bioconcentration and bioaccumulation of this compound are influenced by its physicochemical properties, particularly its moderate hydrophobicity. As a member of the nonylphenol ethoxylates (NPEOs) family with a short ethoxylate chain, its potential to accumulate in living organisms is a significant environmental concern. The process of bioconcentration involves the direct uptake of the chemical from the surrounding water, while bioaccumulation includes uptake from all environmental sources, including food.

For nonylphenolic compounds, the degree of bioaccumulation is inversely related to the length of the ethoxylate chain. Compounds with shorter chains, such as this compound (NPEO₁), are more lipophilic and therefore have a higher potential to bioaccumulate in the fatty tissues of organisms compared to those with longer ethoxylate chains.

The bioconcentration factor (BCF) is a key metric used to quantify the potential of a chemical to accumulate in an organism from water. A BCF greater than 1 suggests that the chemical is likely to bioaccumulate. While specific BCF values for this compound are not extensively documented in readily available literature, studies on similar short-chain NPEOs and their degradation product, nonylphenol (NP), provide valuable insights. For instance, nonylphenol, the primary degradation product of NPEOs, is known to be persistent and bioaccumulative. Due to its low water solubility and high hydrophobicity, nonylphenol tends to accumulate in organic-rich compartments like sewage sludge and river sediments.

Research has shown that nonylphenolic compounds can be found in various aquatic organisms. The table below summarizes representative bioconcentration data for related compounds, illustrating the bioaccumulative potential within this chemical family.

Interactive Data Table: Bioconcentration of Nonylphenolic Compounds in Aquatic Organisms

OrganismCompoundBioconcentration Factor (BCF)Exposure TimeTissue
Fathead Minnow (Pimephales promelas)Nonylphenol2,700 - 15,30028 daysWhole body
Rainbow Trout (Oncorhynchus mykiss)Nonylphenol3,46030 daysWhole body
Japanese Medaka (Oryzias latipes)Nonylphenol1,200 - 2,90028 daysWhole body
Common Carp (B13450389) (Cyprinus carpio)Short-chain NPEOs150 - 2,50014 daysMuscle

Note: This table presents data for nonylphenol and short-chain nonylphenol ethoxylates as a proxy for this compound due to the limited availability of specific data for this compound.

Spatial and Temporal Distribution Patterns in Global Ecosystems

The spatial and temporal distribution of this compound and other nonylphenol ethoxylates is closely linked to anthropogenic activities, as these compounds are widely used as surfactants in various industrial and commercial products. Their release into the environment primarily occurs through the discharge of municipal and industrial wastewater.

Spatial Distribution:

The concentration of nonylphenolic compounds generally shows a declining trend from terrestrial sources to the open sea, indicating that atmospheric transport plays a role in their distribution. Higher concentrations are typically found in industrialized and urbanized areas. Effluents from wastewater treatment plants (WWTPs) are a major point source of these compounds into aquatic environments. Consequently, rivers and sediments in close proximity to urban and industrial centers often exhibit elevated levels of nonylphenol and its ethoxylates.

For example, a study in the Pearl River Delta, China, found high concentrations of nonylphenol in the Humen outlet, which was attributed to significant discharges of domestic and industrial wastewater. Similarly, high levels of nonylphenol have been measured in areas with surrounding industrial complexes in Shihwa Lake, Korea, with concentrations decreasing with distance from these sources. The hydrophobic nature of these compounds leads to their accumulation in sediments, which can act as a long-term reservoir.

Temporal Distribution:

Temporal variations in the concentrations of nonylphenolic compounds in the environment can be influenced by seasonal factors and changes in industrial and domestic usage patterns. In surface waters, higher concentrations have been observed during dry seasons compared to wet seasons, which may be due to lower river flows and consequently less dilution of wastewater effluents. Atmospheric deposition is a more dominant process in the winter, while in warmer seasons, re-volatilization from water bodies can occur.

While there has been a trend of decreasing concentrations of nonylphenol in some regions due to regulations and voluntary phase-outs by industries, it is still detected in various environmental compartments. For instance, in Europe, the use and production of nonylphenol ethoxylates have been restricted, leading to a reduction in their environmental levels. However, historical contamination in sediments can result in their continued presence in aquatic ecosystems. One study noted that in sediment core samples, nonylphenol concentrations showed an increasing trend with core depth, possibly reflecting historical usage patterns.

The table below provides a summary of reported environmental concentrations of nonylphenol, the primary and more persistent degradation product of this compound, in various global locations.

Interactive Data Table: Environmental Concentrations of Nonylphenol

LocationMatrixConcentration RangeSeason
Pearl River Delta, ChinaSurface Water810 - 3,366 ng/LDry Season
Pearl River Delta, ChinaSediment14.2 - 95.2 ng/g dwDry Season
Shihwa Lake, KoreaDissolved Water17.4 - 1,533.1 ng/LVaried (June > Oct > Feb)
Shihwa Lake, KoreaSurface Sediment10.4 - 5,054.1 ng/g dwNo clear seasonal trend
Urban Atmosphere, GreeceAir1.6 - 16.5 ng/m³Not specified

Note: This table presents data for nonylphenol as it is the principal environmental degradant of this compound and more commonly monitored.

Environmental Fate and Transformation Processes

Biodegradation Pathways

Biodegradation is a primary mechanism for the environmental breakdown of 2-(isononylphenoxy)ethanol. The structure of the molecule, featuring a hydrophobic nonylphenol group and a short, hydrophilic ethanol (B145695) chain connected by an ether linkage, influences the pathways and efficiency of microbial degradation under different environmental conditions.

Under aerobic conditions, the biodegradation of alkylphenol ethoxylates like this compound can proceed through several proposed pathways. A significant body of research has focused on the shortening of the ethoxylate chain as a primary degradation step. However, more recent studies suggest a different primary mechanism.

One of the initial steps in the aerobic degradation of nonylphenol ethoxylates is the ω-carboxylation of the ethoxylate chain, which is then followed by a gradual shortening of the chain. nih.gov This process leads to the formation of nonylphenol ethoxycarboxylates (NPECs). Concurrently, the alkyl chain can also be oxidized. nih.gov This pathway ultimately results in short-chain carboxylated metabolites.

A commonly cited degradation pathway involves the stepwise shortening of the ethoxylate chain, leading to the formation of short-chain nonylphenol ethoxylates and, ultimately, nonylphenol (NP). While nonylphenol was not detected as a metabolite in some kinetic studies of aerobic degradation in river water, its presence is widely documented in environments impacted by NPEs, suggesting it is a significant, albeit sometimes transient, metabolite under certain conditions. nih.gov Once formed, nonylphenol itself can be subject to further aerobic biodegradation. Studies on river sediment have shown that nonylphenol can be degraded, with one identified pathway involving the formation of nitro-nonylphenol, which is then further broken down. nih.gov

The primary aerobic degradation pathways can be summarized as:

External (Terminal) Ethoxylate Group Oxidation: The terminal alcohol group of the ethoxylate chain is oxidized to a carboxylic acid, forming a phenoxyacetic acid derivative.

Ether Bond Cleavage: The ether linkage is cleaved, releasing the nonylphenol and ethanol moieties. The ethanol portion is readily mineralized, while the nonylphenol undergoes further degradation.

Sequential Shortening of Ethoxylate Chain: The ethoxylate chain is progressively shortened, releasing ethylene (B1197577) glycol units and forming shorter-chain nonylphenol ethoxylates until nonylphenol is generated.

These processes can result in a variety of intermediate metabolites.

Table 1: Key Metabolites in Aerobic Degradation of this compound and Related NPEs

Metabolite Formation Pathway Environmental Significance
Isononylphenol (B1143871) (NP) Cleavage of the ether bond or shortening of the ethoxylate chain. Known endocrine disruptor; more persistent and toxic than the parent compound. nih.gov
Isononylphenoxyacetic acid (NPE1C) Oxidation of the terminal ethanol group. A major early-stage metabolite.
Short-chain Isononylphenol Ethoxylates Stepwise shortening of the ethoxylate chain. Intermediates in the degradation to isononylphenol.

Under anaerobic conditions, such as those found in sediments, flooded soils, and certain wastewater treatment stages, the degradation of this compound follows different pathways. The primary transformation involves the cleavage of the ether bond.

Studies on the structurally similar compound 2-phenoxyethanol (B1175444) by anaerobic bacteria, specifically Acetobacterium species, have elucidated a likely mechanism. researchgate.net This process converts 2-phenoxyethanol into phenol (B47542) and acetaldehyde (B116499). The acetaldehyde is then oxidized to acetate. researchgate.net A similar pathway is proposed for this compound, where the ether linkage is cleaved to yield isononylphenol and acetaldehyde.

The proposed anaerobic transformation can be described as follows: This compound → Isononylphenol + Acetaldehyde

The resulting acetaldehyde is a readily biodegradable substrate that can be quickly metabolized by various anaerobic microorganisms. The isononylphenol, however, is more recalcitrant under anaerobic conditions and may persist in the environment. Research on other complex alcohols, such as iso-butanol, has also demonstrated their biodegradability under various anaerobic conditions, including nitrate-reducing, sulfate-reducing, and methanogenic environments, with transient intermediates like iso-butyric acid and iso-butylaldehyde being formed. nih.gov

A diverse range of microorganisms is capable of degrading this compound and its metabolites. The specific microbial communities and enzymes involved depend on the environmental conditions (aerobic vs. anaerobic) and the specific degradation pathway.

In aerobic environments, bacteria from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus have been identified as capable of degrading similar ether-containing compounds like 2-butoxyethanol (B58217). nih.govresearchgate.net The initial steps of degradation in these organisms are often catalyzed by non-specific enzymes.

Key enzymatic activities implicated in aerobic degradation include:

Alcohol Dehydrogenase and Aldehyde Dehydrogenase: These enzymes are responsible for the oxidation of the terminal ethanol group to the corresponding carboxylic acid (NPEC). nih.gov

Monooxygenases and Dioxygenases: These enzymes, including cytochrome P450 systems, are crucial for cleaving the stable ether bond and for hydroxylating the aromatic ring of the nonylphenol moiety, which is a critical step for ring opening and complete mineralization. nih.govnih.gov

Under anaerobic conditions, specialized bacteria such as Acetobacterium species are known to perform the ether cleavage. researchgate.net The enzymatic mechanism for this anaerobic ether cleavage is distinct from aerobic pathways and may involve a diol dehydratase-like reaction. researchgate.net

Enzymes like lipases and cutinases have been studied for their ability to degrade various polymers, but their direct role in cleaving the ether bond of this compound is less established compared to their action on ester bonds. nih.govresearchgate.net

Abiotic Transformation Processes

In addition to biodegradation, abiotic processes contribute to the transformation of this compound in the environment, primarily through photodegradation.

Photodegradation, or photolysis, can be a significant transformation pathway for this compound, particularly in sunlit surface waters. The process can occur through direct absorption of UV radiation or, more commonly, through indirect photosensitized reactions.

Heterogeneous photocatalysis, often mediated by semiconductor particles like titanium dioxide (TiO₂), has been shown to be effective in degrading similar compounds. A study on 2-(4-methylphenoxy)ethanol (B85395) demonstrated that its decomposition in the presence of TiO₂ and light leads to the formation of toxic intermediates, such as p-cresol, through the cleavage of the ether bond. nih.gov This suggests that a primary photodegradation pathway for this compound would yield isononylphenol.

The general mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon photo-activation of a catalyst like TiO₂. researchgate.netmdpi.com These radicals then attack the organic molecule.

Table 2: Key Parameters in the Photodegradation of Phenoxyethanol Analogues

Parameter Observation Implication for this compound
Catalyst Titanium dioxide (TiO₂) is an effective photocatalyst. nih.gov Photodegradation is likely enhanced in natural waters containing suspended mineral particles.
Primary Intermediate Cleavage of the ether bond leads to the formation of the corresponding phenol (e.g., p-cresol). nih.gov Isononylphenol is expected to be a major photodegradation product.
Reaction Rate Degradation follows pseudo-first-order kinetics in many systems. The rate is dependent on light intensity, catalyst concentration, and the concentration of the compound.

| Reactive Species | Hydroxyl radicals (•OH) are major contributors to the degradation process. mdpi.com | Oxidation by •OH will be a key transformation mechanism in sunlit environments. |

Hydrolysis is the cleavage of a chemical bond by the addition of water. The ether linkage in this compound is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). While acid or base catalysis can promote the hydrolysis of some ethers, the conditions required are generally not found in the natural environment. scispace.com Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic ecosystems. Other chemical transformations, such as oxidation by chemical oxidants present in the environment (e.g., ozone), could potentially occur but are generally considered minor pathways compared to biodegradation and photodegradation.

Sorption and Desorption Dynamics in Environmental Media

The environmental mobility and distribution of this compound are significantly influenced by its sorption and desorption behavior in soil and sediment. As a member of the nonylphenol ethoxylates (NPEOs) group, its structure contains both a lipophilic (fat-loving) nonylphenol portion and a hydrophilic (water-loving) ethanol ether chain. This dual nature dictates its partitioning between solid and aqueous phases in the environment.

Research indicates that compounds in the NPEO class exhibit a tendency to adsorb to solid environmental matrices. The primary mechanism for this sorption is the interaction of the hydrophobic nonylphenyl group with organic carbon present in soil and sediment. Studies on polyethyleneglycol nonylphenyl ether with a small number of ethoxylate units (n=1-3), which includes this compound, have demonstrated strong sorption potential. Measured distribution coefficients (Kd) in various media highlight this behavior, with values ranging from 450-1460 L/kg in sediment and reaching as high as 12,000-13,000 L/kg in sludge. nih.gov This strong affinity for the solid phase suggests that this compound is likely to accumulate in sewage sludge, sediments, and soils with high organic content.

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting the extent of this sorption. For a related compound, a Koc of 6.1 was measured in sediment. nih.gov Another estimation for nonoxynol, a similar nonylphenol ethoxylate, suggests that it would have low mobility in soil based on its estimated Koc value. nih.gov This indicates that once introduced into an aquatic or terrestrial system, this compound is not expected to be highly mobile in the aqueous phase and will preferentially associate with particulate matter. Desorption processes are consequently expected to be slow, leading to the persistence of the compound in these solid media.

Sorption Coefficients for Related Nonylphenol Ethoxylates

ParameterValueEnvironmental MediumCompound/Mixture StudiedReference
Distribution Coefficient (Kd)450 - 1460 L/kgSedimentPolyethyleneglycol nonylphenyl ether (n=1-3) nih.gov
Distribution Coefficient (Kd)12,000 - 13,000 L/kgSludgePolyethyleneglycol nonylphenyl ether (n=1-3) nih.gov
Organic Carbon-Water Partition Coefficient (Koc)6.1 L/kgSediment2-[2-(4-Nonylphenoxy)ethoxy]ethanol nih.gov

Volatilization and Atmospheric Reactions

The potential for this compound to volatilize from water or soil surfaces and its subsequent fate in the atmosphere are important aspects of its environmental profile. Volatilization is governed by the compound's vapor pressure and its Henry's Law constant.

For the closely related compound 2-(4-nonylphenoxy)ethanol (Nonoxynol-1), the estimated Henry's Law constant is exceptionally low, at 2.6 x 10⁻¹⁷ atm-m³/mol. nih.gov This value indicates that the compound has a very low tendency to partition from water into the air. Therefore, volatilization from water surfaces is not considered an important environmental fate process. nih.gov Similarly, its estimated vapor pressure is very low (6.69 x 10⁻¹³ mm Hg at 25°C), which suggests that volatilization from dry soil surfaces will also be negligible. nih.gov

Should trace amounts of this compound enter the atmosphere, its persistence would be determined by its reaction rate with photochemically-produced hydroxyl (OH) radicals. This is the primary degradation pathway for most organic compounds in the troposphere. The degradation of nonylphenol, the parent compound of this ethoxylate, is known to be a source of nonylphenol in the environment. service.gov.uk For a related alkylphenol, the estimated atmospheric half-life due to reaction with OH radicals is approximately 3.16 hours. service.gov.uk This suggests that if this compound were to enter the atmosphere, it would be degraded relatively quickly.

Volatility and Atmospheric Fate Parameters for Related Compounds

ParameterValueCompound StudiedSignificanceReference
Henry's Law Constant2.6 x 10⁻¹⁷ atm-m³/mol (estimated)2-(4-nonylphenoxy)ethanolIndicates very low potential for volatilization from water. nih.gov
Vapor Pressure6.69 x 10⁻¹³ mm Hg at 25°C (estimated)NonoxynolIndicates very low potential for volatilization from dry soil. nih.gov
Atmospheric Half-life (OH radicals)3.16 hours (estimated)Related AlkylphenolSuggests rapid degradation in the atmosphere. service.gov.uk

Ecological Impacts and Ecotoxicological Mechanisms in Non Human Organisms

Endocrine Disruption in Aquatic Fauna

One of the most significant ecotoxicological effects of isononylphenol (B1143871) ethoxylates and nonylphenol is their capacity to act as endocrine-disrupting chemicals (EDCs). They primarily function as xenoestrogens, mimicking the natural hormone estradiol (B170435) and leading to a cascade of adverse effects on the reproductive health and development of aquatic animals.

Exposure to environmentally relevant concentrations of nonylphenol and its ethoxylates has been demonstrated to cause severe reproductive and developmental problems in both fish and amphibians.

In fish, these compounds can lead to the feminization of male individuals, a phenomenon characterized by the development of female traits. industrialchemicals.gov.au A key indicator of this is the induction of vitellogenin, an egg yolk precursor protein typically produced only by females, in male fish. industrialchemicals.gov.au This exposure can also result in reduced male fertility, decreased sperm production, and the development of intersex gonads, where both male and female tissues are present. industrialchemicals.gov.au Furthermore, studies have linked these chemicals to reduced fecundity and fertility in species like the Japanese medaka (Oryzias latipes) and lowered plasma testosterone (B1683101) in male carp (B13450389) (Cyprinus carpio).

Amphibian populations are also highly vulnerable. Exposure to these compounds can lead to developmental abnormalities, such as delayed metamorphosis in tadpoles. researchgate.net Some studies have shown that exposure can skew sex ratios towards females and may even lead to the development of hermaphroditism in frog populations. amazonaws.com The disruption of normal development can have lasting consequences, impairing the reproductive success of affected individuals once they reach adulthood. amazonaws.com

The endocrine-disrupting activity of nonylphenol, the persistent metabolite of compounds like 2-(Isononylphenoxy)ethanol, stems from its structural similarity to the natural estrogen hormone, 17β-estradiol. This resemblance allows it to bind to estrogen receptors (ERs), specifically ERα and ERβ, in ectothermic (cold-blooded) animals like fish and amphibians.

Although the binding affinity of nonylphenol is weaker than that of estradiol, its persistence and bioaccumulation in aquatic environments mean that organisms can be exposed to concentrations sufficient to trigger an estrogenic response. By binding to these receptors, nonylphenol can competitively inhibit the binding of natural estrogens and initiate a signaling cascade that is normally regulated by these hormones. This interaction is the direct cause of inappropriate vitellogenin production in males and other feminizing effects. industrialchemicals.gov.au Additionally, nonylphenol has been shown to have anti-androgenic effects, meaning it can interfere with the function of male hormones by disrupting androgen receptor activation. industrialchemicals.gov.au

The reproductive and developmental effects observed at the individual level can have cascading consequences for entire populations and aquatic communities. Widespread reproductive failure or skewed sex ratios can lead to a decline in population size and reduced genetic diversity, making populations more vulnerable to other environmental stressors.

Studies have shown that even low concentrations of nonylphenol ethoxylates can harm aquatic ecosystems by affecting species diversity and stability. researchgate.net By impairing the reproductive success of sensitive species, these chemicals can alter the community structure. For example, a decline in a particular fish species can affect both its prey and predators, leading to broader ecological imbalance. The reduction in the reproductive output of key species can ultimately threaten the long-term viability of their populations in contaminated environments. unl.edu

Effects on Invertebrate Species

Aquatic invertebrates, which form a crucial part of the aquatic food web, are also susceptible to the toxic effects of isononylphenol ethoxylates and their degradation products.

Daphnia magna, a small planktonic crustacean, is a standard model organism for ecotoxicological testing due to its sensitivity to waterborne pollutants. Studies on nonylphenol ethoxylates have demonstrated both acute and chronic toxicity to this species. Acute toxicity is typically measured by the concentration that is lethal to 50% of the test population over a short period (LC50) or the concentration that causes immobilization or other effects in 50% of the population (EC50).

Chronic exposure to sublethal concentrations can lead to reduced reproductive output and impaired growth. For instance, one study found that for a nonylphenol ethoxylate, the 48-hour EC50 for Daphnia magna was greater than 10-100 mg/L. sevron.co.uk Chronic effects, however, can be observed at much lower concentrations.

Toxicity of Isononylphenol Ethoxylate to Aquatic Organisms
OrganismEndpointValue (mg/L)Reference
Daphnia magna48h EC50>10-100 sevron.co.uk
Zebrafish (Brachydanio rerio)96h LC50>1-10 sevron.co.uk

Benthic organisms, which live in and on the bottom sediments of aquatic ecosystems, are at particular risk from compounds like nonylphenol. Due to its hydrophobic nature, nonylphenol tends to adsorb to organic matter and accumulate in sediments, creating a reservoir of contamination. cabidigitallibrary.org

Benthic invertebrates can be exposed to these compounds through direct contact with contaminated sediment and through their diet. acs.org Studies on invertebrates such as the oligochaete worm Tubifex tubifex and the midge Chironomus riparius have shown that sediment-bound nonylphenol can reduce reproductive success. For C. riparius, the EC50 for emergence was 380 µg/g, and at higher concentrations, the invertebrates did not lay eggs. nih.gov In crustaceans like crayfish, there is evidence that nonylphenol exposure can impair olfaction, a critical sense for locating mates, which could lead to decreased reproductive success.

Impacts on Terrestrial Ecosystems

The introduction of this compound, a member of the nonylphenol ethoxylates (NPEOs) group, into terrestrial environments can occur through various pathways, most notably via the application of sewage sludge or biosolids to agricultural land. nih.govregulations.gov As these compounds degrade, they form metabolites such as nonylphenol (NP), which exhibit greater persistence and toxicity. researchgate.netelchemy.com The impact of these substances on the soil environment, including its microbial communities and plant life, is a subject of significant ecotoxicological research.

Effects on Soil Microorganisms and Nutrient Cycling

Soil microorganisms are fundamental to maintaining soil health, driving nutrient cycling, and decomposing organic matter. biobulletin.commdpi.com The presence of this compound and its degradation products can alter the structure and function of these vital microbial communities.

Enzyme activities are crucial indicators of soil health and are involved in the cycling of key nutrients like carbon, nitrogen, and phosphorus. biobulletin.comnih.gov Exposure to phenolic compounds can influence these activities. For example, soil cellulase (B1617823) activity has been observed to increase in NP-contaminated soils, which correlates with a rise in cellulose-degrading bacteria and micromycetes. researchgate.net These alterations suggest that this compound and its metabolites can disrupt the delicate balance of nutrient cycling processes, potentially affecting soil fertility and ecosystem stability.

Organism/ProcessCompoundObserved EffectReference Study Insights
Soil Microbial RespirationNonylphenol (NP)Variable; can be inhibited at high concentrations.High concentrations of contaminants can be toxic, while lower concentrations may be utilized by some microbes, affecting respiration rates.
Dehydrogenase ActivityNonylphenol (NP)Stimulation observed at 300 mg/kg after 90 days. researchgate.netIndicates an alteration of microbial oxidative activities in the soil. researchgate.net
Catalase ActivityNonylphenol (NP)Stimulation observed at 300 mg/kg after 90 days. researchgate.netReflects changes in the soil's ability to decompose hydrogen peroxide, a metabolic byproduct. researchgate.net
Microbial Community StructureNonylphenol Ethoxylates (NPEOs)Shifts in population dynamics; potential decrease in Gram-negative to Gram-positive bacterial ratio. researchgate.netNPEOs can act as a selective pressure, favoring tolerant species and altering the overall community composition. researchgate.net

Uptake and Translocation in Terrestrial Plants

The potential for this compound and its metabolites to be taken up by terrestrial plants from contaminated soil is a critical pathway for entry into the food chain. researchgate.netepa.govepa.gov Research has confirmed that plants can absorb these compounds through their root systems, after which they may be translocated to other parts of the plant, including stems, leaves, and edible portions. researchgate.netresearchgate.net

Studies on various plant species have demonstrated the uptake of nonylphenol and other short-chain NPEOs. For instance, in hydroponic experiments with crested wheatgrass, the majority of the plant-associated radiolabeled carbon from NP, NPE4, and NPE9 was found in the roots (98%, 92%, and 81%, respectively). researchgate.net While concentrations were detected in foliar tissues, the parent compounds were not, suggesting they were metabolized within the plant. researchgate.net

The bioconcentration factor (BCF), which quantifies the accumulation of a chemical in an organism from the surrounding environment, is a key metric in these studies. For bean plants grown in soil contaminated with NP, the mean BCF for shoots and seeds were 0.71 and 0.58, respectively. researchgate.net This indicates that while uptake occurs, the amount removed from the soil by the plants is a negligible fraction of the total initial concentration. researchgate.net The translocation from roots to shoots is generally limited for more hydrophobic compounds like NP, which tend to be adsorbed to root tissues. researchgate.net

Plant SpeciesCompoundKey FindingBioconcentration Factor (BCF) / Translocation Details
Crested Wheatgrass (Agropyron cristatum)NP, NPE4, NPE9Most of the compound remains in the roots. researchgate.netRoot BCFs were significantly higher than shoot BCFs. Transpiration Stream Concentration Factors were low (0.012 for NP, 0.032 for NPE4). researchgate.net
Bean (Phaseolus vulgaris)Nonylphenol (NP)Uptake and translocation to shoots and seeds confirmed. researchgate.netMean BCFs: Shoots (0.71), Seeds (0.58). Root concentrations were substantially higher. researchgate.net
Wheat (Triticum aestivum)NP, NP4EO, NP10EOPhytotoxicity observed, with NP being the most toxic. nih.govAdverse effects on germination, root and shoot length, and chlorophyll (B73375) content. nih.gov
Soybean (Glycine max)8:2 Fluorotelomer Alcohol (as a model organic pollutant)Demonstrates uptake, translocation, and metabolism of organic pollutants in plants. nih.govMetabolites were found in all parts of the plant, with the primary metabolite varying between roots, stems, and leaves. nih.gov

Biomarkers of Exposure and Effect in Ecological Risk Assessment

In ecological risk assessment, biomarkers are measurable biological responses at the molecular, cellular, or physiological level that indicate an organism's exposure to or the effect of environmental contaminants. researchgate.net They can serve as early warning signals of potential harm to individuals or populations before more severe effects, like mortality or reproductive failure, are observed. nih.gov

For nonylphenol and its ethoxylates, several biomarkers have been identified in terrestrial organisms. A widely studied biomarker, particularly for endocrine-disrupting compounds, is the induction of vitellogenin (VTG), an egg-yolk precursor protein. mdpi.com In a study on the terrestrial lizard Podarcis siculus, exposure to NP induced the expression of VTG in the livers of males, demonstrating its estrogen-mimicking effects. unina.it

Other biomarkers in terrestrial invertebrates, such as earthworms and springtails, include stress proteins (e.g., heat shock proteins), metallothioneins (for metal exposure, but relevant in co-contamination scenarios), and alterations in enzyme activity like esterases. nih.gov Changes in lysosomal integrity in the cells of earthworms have also been used as a general, non-specific biomarker of exposure to both organic and inorganic contaminants. nih.gov These cellular and biochemical markers provide valuable tools for assessing the ecotoxicological risks posed by this compound and its byproducts in soil ecosystems. researchgate.net

BiomarkerOrganism GroupBiological Response/IndicationRelevance to NPEO/NP Exposure
Vitellogenin (VTG) InductionTerrestrial Vertebrates (e.g., Lizards)Indicates exposure to estrogenic compounds. mdpi.comunina.itNP has been shown to induce VTG in male lizards, confirming its endocrine-disrupting potential in terrestrial ecosystems. unina.it
Stress Proteins (e.g., Hsp70)Soil Invertebrates (e.g., Earthworms)A general response to cellular stress from a wide range of chemical contaminants. nih.govIndicates a cellular defense mechanism has been activated due to toxicant exposure.
Lysosomal IntegritySoil Invertebrates (e.g., Earthworms)Reduced membrane stability indicates cellular damage from toxicant accumulation. nih.govA sensitive, though non-specific, indicator of exposure to bioavailable contaminants in the soil. nih.gov
Enzyme Activity (e.g., Esterases)Soil InvertebratesInhibition or induction of specific enzymes involved in detoxification or neurotransmission. nih.govCan indicate metabolic disruption and neurotoxic effects.
Hormone Levels (e.g., Corticosterone)Terrestrial Vertebrates (e.g., Lizards)Alterations in stress hormone levels. unina.itNP exposure has been linked to stimulation of the adrenal glands and altered stress hormone profiles in lizards. unina.it

Interspecies Variability and Sensitivity to this compound Exposure

The toxic effects of this compound and its related compounds vary significantly among different species within terrestrial ecosystems. This interspecies variability is a crucial consideration in ecological risk assessment, as an effect concentration for one organism may not be protective for another.

A general trend observed for nonylphenol ethoxylates is that their toxicity decreases as the length of the ethoxylate chain increases. regulations.govnih.gov Consequently, short-chain NPEOs, such as this compound (an NP1EO), and the ultimate degradation product, nonylphenol (NP), are generally more toxic to terrestrial organisms than longer-chain compounds like NP10EO. regulations.govnih.gov

Organism GroupCompoundToxicity Endpoint (EC50/LC50)Finding
Plants (various species)Nonylphenol (NP)EC50 > 1000 mg/kg researchgate.netNP is significantly more toxic to soil invertebrates than to plants. researchgate.net
Soil Invertebrates (e.g., earthworms, enchytraeids, collembolans)Nonylphenol (NP)EC50 (Reproduction): 64 - 226 mg/kg researchgate.net
Wheat (Triticum aestivum)NP vs. NP4EO vs. NP10EOQualitative (inhibition of growth, etc.)Toxicity ranking: NP > NP4EO > NP10EO. Shorter ethoxylate chains are more toxic. nih.gov
Soil MicroorganismsNonylphenol EthoxylatesVariableToxicity generally decreases with increasing ethoxylate chain length. regulations.gov

Advanced Analytical Methodologies for Environmental Monitoring

Sample Collection and Preparation Techniques for Diverse Matrices

Effective monitoring of 2-(Isononylphenoxy)ethanol begins with appropriate sample collection and preparation, which are tailored to the specific environmental matrix being investigated, such as water, soil, or sediment. The primary goal of sample preparation is to extract the analyte from the complex sample matrix and concentrate it to a level suitable for instrumental analysis, while simultaneously removing interfering substances. thermofisher.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of this compound from aqueous samples. thermofisher.comdiva-portal.orglibretexts.org This technique involves passing the liquid sample through a cartridge containing a solid adsorbent material. libretexts.org For a nonpolar compound like this compound, a reversed-phase sorbent is typically employed. The analyte partitions onto the solid phase, while more polar matrix components pass through. Subsequently, a small volume of an organic solvent is used to elute the retained analyte, resulting in a cleaner and more concentrated sample extract. libretexts.org

Liquid-Liquid Extraction (LLE) , also known as solvent extraction, is another common method for isolating this compound, particularly from water samples. thermofisher.comaurorabiomed.com This technique relies on the differential solubility of the analyte in two immiscible liquids, typically water and an organic solvent. aurorabiomed.com The sample is vigorously mixed with an organic solvent; this compound, being more soluble in the organic phase, transfers from the aqueous sample to the organic solvent. After separation of the two layers, the organic phase containing the analyte is collected for further analysis. aurorabiomed.comyoutube.com

Interactive Data Table: Comparison of SPE and LLE for this compound Analysis

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample. libretexts.orgPartitioning between two immiscible liquid phases. aurorabiomed.com
Selectivity High, tunable by sorbent and solvent selection.Moderate, dependent on solvent choice.
Solvent Consumption Generally lower than LLE. thermofisher.comCan be significant, especially for large sample volumes.
Automation Potential High, amenable to automated systems. Can be automated, but may be more complex. aurorabiomed.com
Common Sorbents/Solvents C18, polymeric reversed-phase.Dichloromethane, hexane, ethyl acetate.

Matrix Effects and Clean-up Strategies

The matrix effect refers to the alteration of the analytical signal of the target analyte due to the co-eluting components of the sample matrix. bataviabiosciences.com These effects can lead to either signal suppression or enhancement, compromising the accuracy and precision of the quantification. bataviabiosciences.comchromatographyonline.com In the analysis of this compound, matrix effects can arise from natural organic matter, humic substances, and other co-extracted compounds present in environmental samples.

To mitigate matrix effects, various clean-up strategies are employed after the initial extraction. These strategies aim to remove interfering compounds from the sample extract before instrumental analysis. eurofins.com For complex matrices, a combination of extraction and clean-up techniques may be necessary. For instance, an initial LLE could be followed by a pass-through SPE clean-up step, where the extract is passed through a sorbent that retains interferences while allowing this compound to pass through unretained.

Chromatographic Separation Techniques

Chromatography is an essential step in the analysis of this compound, as it separates the target analyte from other compounds in the sample extract, ensuring accurate identification and quantification.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a powerful technique for the separation of this compound. sielc.comsielc.com Reversed-phase chromatography is the most common mode used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of this compound from other related nonylphenol ethoxylates and matrix components. nih.gov The use of smaller particle sizes in UHPLC columns allows for faster analysis times and improved resolution. sielc.com

Gas Chromatography (GC) Considerations

Gas chromatography (GC) is another viable technique for the analysis of this compound. hpst.cz However, due to its relatively low volatility, derivatization may be necessary to convert it into a more volatile and thermally stable compound before GC analysis. This process involves a chemical reaction to modify the analyte's structure.

The choice of the GC column's stationary phase is critical for achieving good separation. A nonpolar or mid-polar column is typically used for the analysis of derivatized this compound. Two-dimensional gas chromatography (GCxGC) can provide enhanced resolution for complex environmental samples. hpst.cz

Interactive Data Table: Comparison of LC and GC for this compound Analysis

FeatureLiquid Chromatography (LC)Gas Chromatography (GC)
Analyte State Analyzed in liquid phase.Analyzed in gas phase.
Derivatization Generally not required.Often necessary for this compound.
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Columns C18, C8. sielc.comDB-5, HP-1. hpst.cz
Advantages Suitable for non-volatile and thermally labile compounds.High resolution, especially with capillary columns.

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for the analysis of this compound due to its high sensitivity and selectivity. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful tool for the unambiguous identification and precise quantification of the analyte in complex environmental matrices. eurofins.comnih.gov

In LC-MS , electrospray ionization (ESI) is a commonly used ionization technique for polar and semi-polar compounds like this compound. Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and to minimize interferences. nih.gov In this mode, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly improves the signal-to-noise ratio and the reliability of the results. eurofins.com

For GC-MS , electron ionization (EI) is a common ionization method. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be used for identification by comparing it to a spectral library. nih.gov

Quantitative analysis is typically performed using an internal standard method, where a known amount of a structurally similar but isotopically labeled compound is added to the sample at the beginning of the analytical procedure. This helps to correct for any analyte loss during sample preparation and for variations in instrument response.

Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the trace analysis of this compound and other alkylphenol ethoxylates in environmental samples. epa.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the detection of target analytes at parts-per-trillion (ng/L) or even parts-per-quadrillion (pg/L) levels. epa.govchromatographyonline.com

In a typical LC-MS/MS workflow, the sample extract is injected into the liquid chromatograph, where this compound is separated from other components in the matrix based on its physicochemical properties. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The resulting precursor ion is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as the detection is based on a specific precursor-to-product ion transition, minimizing the potential for matrix interferences. gov.bc.ca

The selection of appropriate precursor and product ions is crucial for the development of a sensitive and selective LC-MS/MS method. For this compound, the protonated molecule [M+H]+ or an adduct ion (e.g., [M+NH4]+) is typically selected as the precursor ion in positive ionization mode. Fragmentation of this precursor ion yields characteristic product ions that can be used for quantification and confirmation.

A study on the analysis of alcohol and alkylphenol ethoxylates in water samples using LC-MS/MS reported limits of detection (LOD) as low as 0.1 pg injected on-column for some ethoxymers. epa.gov Another study focusing on nonylphenol and its ethoxylates in water and sediment achieved method detection limits in the range of 0.04–3 ng/L in water and 0.2–13 ng/g of dry weight in sediment. chromatographyonline.com For nonylphenol monoethoxylate (NP1EO), a compound closely related to this compound, a method detection limit of 0.4 µg/L has been reported for water samples. gov.bc.ca

The following table summarizes typical LC-MS/MS parameters and performance data for the analysis of nonylphenol ethoxylates, which are indicative of the performance expected for this compound.

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI) Positive epa.gov
Precursor Ion[M+NH4]+ epa.gov
Product IonsAnalyte-specific fragments epa.gov
Limit of Detection (LOD)As low as 0.1 pg (on-column) epa.gov
Method Detection Limit (Water)0.04 - 3 ng/L chromatographyonline.com
Method Detection Limit (Sediment)0.2 - 13 ng/g chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

While tandem mass spectrometry is highly effective for quantifying known target compounds, high-resolution mass spectrometry (HRMS) is a powerful tool for the identification of unknown metabolites and degradation products of this compound in the environment. digitellinc.com HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. digitellinc.com

The environmental degradation of nonylphenol ethoxylates, including this compound, can occur through various pathways, leading to the formation of a complex mixture of metabolites. ki.se These can include shortening of the ethoxylate chain, oxidation of the alkyl chain, and carboxylation. ki.se Identifying these transformation products is crucial for a comprehensive understanding of the environmental fate and potential risks associated with the parent compound.

In a typical HRMS workflow for metabolite identification, a full-scan mass spectrum is acquired with high mass accuracy. This allows for the generation of a list of potential elemental formulas for each detected ion. By comparing the mass spectra of samples from before and after degradation, or from contaminated and uncontaminated sites, potential metabolites can be identified. Further structural elucidation can be achieved through tandem HRMS (MS/MS) experiments, where the fragmentation patterns of the suspected metabolite ions are analyzed to provide structural information.

For example, the degradation of nonylphenol ethoxylates is known to produce shorter-chain ethoxylates, nonylphenol, and various carboxylated metabolites such as nonylphenoxy ethoxy acetic acids (NPECs). HRMS can be used to identify these and other novel metabolites by providing accurate mass data that can distinguish between compounds with the same nominal mass but different elemental compositions.

Method Validation and Quality Assurance in Environmental Analysis

To ensure the reliability and defensibility of environmental monitoring data for this compound, rigorous method validation and quality assurance (QA) procedures are essential. These procedures are designed to demonstrate that an analytical method is fit for its intended purpose and that the data generated are of known and acceptable quality.

Limits of Detection and Quantification

The limit of detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the limit of quantification (LOQ) is the lowest concentration that can be determined with an acceptable level of precision and accuracy. sciex.com These parameters are critical for environmental monitoring, as they define the lower boundary of a method's measurement capability.

For LC-MS/MS methods, the LOD and LOQ are typically determined by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio (S/N). A common practice is to define the LOD as the concentration that produces a signal with an S/N of 3, and the LOQ as the concentration that yields an S/N of 10. nih.gov However, a more statistically robust approach involves the analysis of multiple replicate samples at several concentrations near the expected limit of quantitation to calculate the precision and accuracy. sciex.com

For the analysis of nonylphenol ethoxylates, LODs in the low ng/L to pg/L range have been reported for water samples. epa.govchromatographyonline.com For instance, a study reported an LOD for nonylphenol monoethoxylate of greater than 5 ng/g in sediment, with the higher limit attributed to poor ionization of the monoethoxylate species. nih.gov

The following table provides examples of reported LODs and LOQs for related compounds, which can serve as a benchmark for methods targeting this compound.

CompoundMatrixLODLOQReference
Nonylphenol EthoxylatesWater0.04 - 3 ng/L- chromatographyonline.com
Nonylphenol MonoethoxylateSediment>5 ng/g- nih.gov
Anionic Polar PesticidesCucumber-0.5 µg/kg chromatographyonline.com
Anionic Polar PesticidesWheat Flour-2 µg/kg chromatographyonline.com

Accuracy, Precision, and Recoveries

Accuracy refers to the closeness of a measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. nih.gov Recovery is a measure of the efficiency of the entire analytical procedure, including sample extraction and cleanup, and is typically expressed as a percentage. nih.gov

These parameters are evaluated during method validation by analyzing certified reference materials (if available) or by performing spiking experiments. In a spiking experiment, a known amount of the target analyte is added to a blank environmental matrix, and the sample is then analyzed. The accuracy is determined by comparing the measured concentration to the spiked concentration. Precision is assessed by analyzing multiple replicate spiked samples and calculating the relative standard deviation (RSD). nih.gov

For the analysis of nonylphenol ethoxylates in sediment, recovery percentages have been reported to be between 61% and 102%. researchgate.net A method for the determination of nonylphenol in water samples using isotope dilution mass spectrometry reported recoveries within 83-108% and coefficients of variation ranging from 1.5% to 9%. nih.gov For the analysis of pharmaceuticals in seawater, recoveries of 95-108% were considered satisfactory. vliz.be Regulatory guidelines often specify acceptable ranges for these parameters, for example, an average accuracy of 70-130% and a precision (as %RSD) of less than 20%. gov.bc.ca

The following table summarizes typical accuracy, precision, and recovery data for the analysis of related compounds in environmental matrices.

Compound ClassMatrixAccuracy (% Recovery)Precision (% RSD)Reference
Nonylphenol EthoxylatesSediment61 - 102%- researchgate.net
4-Nonylphenol (B119669)Water83 - 108%1.5 - 9% nih.gov
PharmaceuticalsSeawater95 - 108%- vliz.be

Isotope Dilution Mass Spectrometry for Enhanced Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that can overcome many of the challenges associated with environmental analysis, such as matrix effects and analyte losses during sample preparation. nih.gov This method involves the addition of a known amount of an isotopically labeled internal standard of the target analyte to the sample prior to extraction and analysis. nih.gov

The isotopically labeled standard is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes (e.g., 13C, 2H). Because the labeled standard and the native analyte behave identically during extraction, cleanup, and ionization, any losses or variations in instrument response will affect both compounds equally. By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, a highly accurate and precise quantification can be achieved, as the ratio is independent of sample recovery and matrix effects. nih.govnih.gov

The use of custom-synthesized [13C6]-labeled nonylphenol ethoxylate analogs as isotope-dilution surrogate standards has been shown to improve the quantitative accuracy and precision of methods for the analysis of nonylphenol and its ethoxylates in wastewater and sediment. researchgate.netnih.gov The availability of a specific isotopically labeled standard for this compound would significantly enhance the reliability of its quantification in environmental samples.

Environmental Management, Regulatory Context, and Remediation Strategies

Regulatory Frameworks for Environmental Control

Regulatory actions are primarily driven by the environmental persistence, bioaccumulation, and toxicity of nonylphenol (NP), the primary degradation product of NPEOs. epa.gov These frameworks aim to limit the discharge of these substances into the environment.

In the European Union, 2-(Isononylphenoxy)ethanol and other NPEOs are subject to stringent regulations under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework. esig.orgoxoplast.com

Authorisation List (Annex XIV): Isononylphenol (B1143871), ethoxylated, which includes this compound, is on the REACH Authorisation List. europa.euedlists.org Substances on this list require specific authorization from the European Commission for continued use after a designated "sunset date," due to their endocrine-disrupting properties in the environment. europa.eu

Restriction List (Annex XVII): Nonylphenols and nonylphenol ethoxylates are also included in Annex XVII of REACH, which restricts their use. mst.dkineris.frchemsafetypro.com They cannot be placed on the market or used in concentrations of 0.1% or greater by weight for a variety of applications, including industrial cleaning, domestic cleaning, and textile and leather processing, unless specific conditions for wastewater release are met. mst.dkineris.frchem-map.com A more stringent restriction, effective from February 3, 2021, limits NPEOs to a maximum concentration of 0.01% by weight in textile articles that are expected to be washed in water during their lifecycle. ineris.frsatra.comblcleathertech.com

The table below summarizes the regulatory status of isononylphenol ethoxylates under REACH.

Regulation Substance Group Details Reference
REACH Annex XIVIsononylphenol, ethoxylatedIncluded on the Authorisation List due to endocrine-disrupting properties. europa.euedlists.orgedlists.org
REACH Annex XVIINonylphenols and Nonylphenol EthoxylatesRestricted to <0.1% in many cleaning and processing applications. mst.dkineris.frchemsafetypro.com
REACH Annex XVIINonylphenol EthoxylatesRestricted to <0.01% in textile articles placed on the market after Feb. 3, 2021. ineris.frsatra.comblcleathertech.com

Environmental risk assessments for NPEOs consistently identify their degradation product, nonylphenol (NP), as the primary driver of risk. service.gov.uk These frameworks evaluate the potential for adverse effects on aquatic ecosystems. epa.govornl.gov

European Union: The EU's risk assessment concluded that there was a need to reduce risks to the aquatic and terrestrial environments associated with the production and use of NPs and NPEOs. service.gov.uk

United States Environmental Protection Agency (US EPA): The EPA has identified NP and NPEs as highly toxic to aquatic life. epa.gov NP is noted for its persistence, moderate bioaccumulation, and endocrine-disrupting properties. epa.gov This concern led the EPA to propose a Significant New Use Rule (SNUR) to review any new or resumed uses of certain NP and NPE compounds, thereby controlling future environmental releases. epa.govepa.gov

Canada: A Priority Substance List assessment by the Canadian government concluded that NP and NPEs enter the environment in quantities that may have a harmful effect on the environment or its biodiversity. canada.ca Subsequent performance measurement has shown that risk management strategies, including Pollution Prevention Planning Notices, have been successful in reducing the use and release of these substances. canada.ca

The core concern highlighted in these assessments is the transformation of less toxic parent NPEOs into the more persistent and estrogenic nonylphenol during wastewater treatment and in the environment. canada.ca

Abatement and Treatment Technologies in Wastewater

Wastewater treatment plants (WWTPs) are the primary conduit for NPEOs entering the environment. canada.ca Research has focused on evaluating and improving the removal efficiency of these compounds and their harmful metabolites.

Conventional WWTPs, particularly those employing activated sludge processes, can achieve high removal rates of the parent NPEO compounds. However, their effectiveness in completely mineralizing these substances is limited, often leading to the formation and discharge of more problematic degradation products.

The table below presents a summary of removal efficiencies for NPEOs and their metabolites in different biological treatment processes.

Process Type Compound Removal Efficiency (%) Key Findings Reference
Anaerobic/Oxic (A/O)NP78%The A/O process showed better performance than the BAF process. nih.gov
NP1EO84% nih.gov
NP2EO89% nih.gov
Biological Aerated Filter (BAF)NP55%Lower removal efficiencies compared to the A/O process. nih.gov
NP1EO76% nih.gov
NP2EO79% nih.gov
Conventional Activated SludgeTotal NPEOs>79% - >99%High removal of parent compounds but formation of metabolites. mdpi.com
NP56% - 77% mdpi.com

Advanced Oxidation Processes (AOPs) are a group of technologies that utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. techno-press.orgmdpi.comdoi.org AOPs are considered an effective alternative to conventional treatments for the complete mineralization of NPEOs, thereby preventing the formation of toxic byproducts. researchgate.net

Various AOPs have been successfully applied to degrade NPEOs:

Fenton and Photo-Fenton: These processes use hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. researchgate.net The Fenton process has demonstrated high COD (Chemical Oxygen Demand) removal efficiency for wastewater with high concentrations of NPEOs. researchgate.netscirp.org One study achieved an 85.6% COD removal under optimal conditions (H2O2 dosage of 76.32 mmol/L, H2O2/Fe2+ molar ratio of 3, pH 5, and 2-hour reaction time). researchgate.netscirp.org

Photocatalysis: This method often uses a semiconductor catalyst like titanium dioxide (TiO2) and UV light to generate radicals. researchgate.net

Ozonation: The use of ozone (O3) can effectively oxidize organic pollutants. researchgate.net

Electrochemical Oxidation: These methods can degrade pollutants through direct or indirect oxidation at an anode surface. nih.gov A photo-assisted electrochemical process showed the best results in one study for degradation, mineralization, and energy consumption without generating phytotoxicity. researchgate.netnih.gov

While conventional biological treatments can be problematic, several enhancements can improve the degradation of NPEOs and their byproducts. The goal is to achieve more complete mineralization and reduce the estrogenicity of the final effluent. nih.gov

Extended Hydraulic Retention Time (HRT): Increasing the time the wastewater spends in the bioreactor can allow for more complete degradation of NP. nih.gov The biotransformation of NPEOs occurs in two steps: a rapid primary degradation of the ethoxylate chain, followed by a slower mineralization of the decomposed products which may require additional time for specialized enzymes to develop. mdpi.com

Membrane Bioreactors (MBRs): MBRs combine activated sludge treatment with membrane filtration. They can operate at higher biomass concentrations and longer sludge ages, which allows bacteria more time to adapt and degrade resistant substances. MBRs have shown improved efficiency in eliminating NP and NPEOs compared to conventional WWTPs.

Process Configuration: Specific configurations like the Anaerobic/Oxic (A/O) process have demonstrated better removal of NP and short-chain NPEOs compared to other designs like Biological Aerated Filters (BAFs). nih.gov

Bioaugmentation: The introduction of specific microbial strains capable of degrading NP and its metabolites is a promising strategy. researchgate.net The use of surfactants or cyclodextrins can also enhance the bioavailability of adsorbed NP, making it more accessible for microbial degradation. researchgate.netjeeng.net

Denitrifying Activated Sludge: NPEOs can be readily degraded under denitrifying conditions. The process is influenced by temperature and the presence of other organic substances but shows higher removal efficiency compared to anaerobic treatment alone. nih.gov

Bioremediation Approaches for Contaminated Environments

Bioremediation, which utilizes biological organisms to neutralize or remove pollutants, is a key area of investigation for environments contaminated with this compound and related compounds. This approach is favored for its potential cost-effectiveness and reduced environmental impact compared to traditional physical or chemical methods.

Phytoremediation involves the use of plants to clean up contaminated soil and water. Research in this area has primarily focused on the degradation products of NPEOs, such as nonylphenol (NP). Studies have shown that some plants can take up and metabolize these compounds from the soil.

Another study using crested wheatgrass in a hydroponic system investigated the uptake of NP, nonylphenol tetraethoxylate (NPE4), and nonylphenol nonylethoxylate (NPE9). nih.govresearchgate.net The results showed that a majority of the plant-associated radiolabelled carbon from these compounds was found in the roots (98% for NP, 92% for NPE4, and 81% for NPE9). nih.govresearchgate.net While radiolabelled carbon was detected in the foliar tissue, the parent compounds were not, suggesting they were either unextractable or had been metabolized. nih.govresearchgate.net

These studies suggest that while plants can absorb and potentially metabolize compounds related to this compound, their effectiveness in large-scale soil remediation may be limited by the extent of translocation from roots to shoots. The accumulation in roots, however, could play a role in phytostabilization, a process that reduces the mobility of contaminants in the soil.

Interactive Data Table: Plant Uptake of Nonylphenol Ethoxylate and Nonylphenol

Plant SpeciesCompoundKey Finding
Bean PlantNonylphenol-12-ethoxylate (NP12EO) and Nonylphenol (NP)NP12EO degrades rapidly in soil. NP uptake by the plant is minimal, with higher concentrations in roots. nih.gov
Crested WheatgrassNonylphenol (NP), Nonylphenol tetraethoxylate (NPE4), Nonylphenol nonylethoxylate (NPE9)High accumulation in roots. Parent compounds not detected in foliar tissue, suggesting metabolism. nih.govresearchgate.net

Microbial remediation utilizes microorganisms like bacteria and fungi to break down contaminants. Several studies have identified microbial strains capable of degrading NPEOs and their derivatives.

The degradation of NPEOs in the environment can generate more persistent byproducts, including shorter-chain NPEOs and nonylphenol. nih.gov Aerobic conditions generally facilitate a more efficient biotransformation of these metabolites compared to anaerobic conditions. nih.gov In wastewater treatment plants, nonylphenol ethoxylates can degrade into nonylphenol, which can then be found in river water and sediments. wikipedia.org

Research has isolated various bacterial strains with the ability to degrade related compounds. For example, eleven bacterial strains capable of completely degrading 2-butoxyethanol (B58217) were isolated from different environments, with eight belonging to the genus Pseudomonas. nih.gov Other identified genera included Hydrogenophaga, Gordonia, and Cupriavidus. nih.gov Furthermore, mixed bacterial cultures have been shown to degrade phenoxy acid herbicides like 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov The bacterium Sphingomonas sp. strain NP5 possesses a unique monooxygenase that can break down a variety of 4-alkylphenols with branched side chains. researchgate.net

Fungi also play a role in the biodegradation of xenobiotic compounds. Over 400 species of microbes, including numerous fungi, have been identified as capable of degrading plastics, a testament to their diverse metabolic capabilities. mdpi.com Fungi can employ cometabolic pathways, where the degradation of a compound like bisphenol A (BPA), which shares structural similarities with nonylphenol, occurs as a secondary reaction to the metabolism of another substrate. researchgate.net

Interactive Data Table: Microorganisms Involved in the Degradation of Related Compounds

Microorganism TypeGenus/SpeciesDegraded Compound(s)
BacteriaPseudomonas2-Butoxyethanol nih.gov
BacteriaHydrogenophaga2-Butoxyethanol nih.gov
BacteriaGordonia2-Butoxyethanol nih.gov
BacteriaCupriavidus2-Butoxyethanol nih.gov
BacteriaSphingomonas4-Alkylphenols, Bisphenol A researchgate.netnih.gov
FungiVariousPlastics, Bisphenol A mdpi.comresearchgate.net

Sustainable Alternatives and Green Chemistry Initiatives

In response to the environmental concerns associated with NPEOs, there is a significant industry shift towards safer and more sustainable alternatives. Green chemistry principles, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to this transition.

A variety of APEO-free alternatives are now available, offering comparable performance with improved environmental profiles. These include:

Alcohol Ethoxylates (AEs): Derived from plant-based alcohols, AEs are biodegradable and have lower toxicity. hroc.in They are considered a desirable substitute for NPEOs in many formulations. jrhessco.com

Alkyl Polyglucosides (APGs): Made from natural sugars and fatty alcohols, APGs are biodegradable, non-toxic, and mild, making them suitable for a wide range of cleaning and personal care products. hroc.in

Methyl Ester Ethoxylates (MEEs): These surfactants are derived from natural oils like soybean or palm oil and are biodegradable. hroc.in

Plant-Based Surfactants: This broad category includes surfactants like coconut glucoside and sucrose (B13894) esters, which are derived from renewable resources.

Silicone-based Surfactants: While potentially more expensive, these offer low toxicity and good performance in specific applications. hroc.in

Nonylcyclohexanol ethoxylates (NCEOs): Research suggests NCEOs may have similar interfacial properties to NPEOs but with lower biotoxicity and better biodegradability. researchgate.net

The synthesis of these alternatives is also being approached through the lens of green chemistry. For example, the production of alcohol ethoxylates can be catalyzed by various systems to achieve a narrow distribution of ethoxylation, which can improve product properties and reduce byproducts. acs.org The use of bio-based feedstocks, such as fatty alcohols from vegetable sources and sugars for APGs, aligns with the green chemistry principle of using renewable resources. nih.gov

Regulatory bodies and industry initiatives are driving this transition. For example, the U.S. Environmental Protection Agency (EPA) has targeted NPEOs for phase-out due to their aquatic toxicity and the persistence of their degradation products. jrhessco.com This has spurred formulators and manufacturers to seek out and adopt these safer alternatives.

Future Research Trajectories and Knowledge Gaps in 2 Isononylphenoxy Ethanol Studies

Development of Novel Analytical Approaches for Environmental Surveillance

The analysis of emerging contaminants like 2-(Isononylphenoxy)ethanol and its metabolites is a dynamic and challenging field due to their low concentrations and the complexity of environmental matrices. diva-portal.org While current methods based on chromatography and mass spectrometry are effective, there is a continuous need for more sensitive, selective, and efficient analytical techniques. techniques-ingenieur.frhelsinki.fi

Future research should prioritize the development of:

High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry can aid in the identification of novel and unknown transformation products of this compound in various environmental compartments. researchgate.netresearchgate.net

Passive Sampling Methods: The use of passive samplers like Polar Organic Chemical Integrative Samplers (POCIS) can provide time-weighted average concentrations of these compounds in aquatic environments, offering a more representative picture of chronic exposure. diva-portal.org

Automated and High-Throughput Systems: Innovations in automated sample preparation and analysis, such as Solid Phase Microextraction (SPME), can increase the efficiency of monitoring programs, allowing for a greater number of samples to be analyzed. researchgate.netmdpi.com

Biosensors: The development of aptamer-based biosensors shows promise for real-time, on-site detection of this compound and its byproducts, facilitating rapid screening and response. researchgate.net

Table 1: Advanced Analytical Techniques for this compound Surveillance

TechniquePrincipleApplication in Environmental Surveillance
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their physicochemical properties for subsequent detection by mass. helsinki.fiQuantification of this compound and its less polar degradation products in water, sediment, and biota. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates non-volatile and thermolabile compounds in a liquid mobile phase before mass analysis. helsinki.fiDetection of a wide range of ethoxylates and their more polar carboxylic acid metabolites in aqueous samples. vliz.be
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the identification of unknown compounds and transformation products. researchgate.netScreening for novel metabolites and degradation products of this compound in complex environmental matrices.
Solid Phase Microextraction (SPME) A solvent-free extraction technique where a coated fiber is exposed to a sample to concentrate analytes. mdpi.comOn-site sampling and pre-concentration of contaminants from water samples, reducing the need for large sample volumes and solvent use. researchgate.net

Comprehensive Mechanistic Studies of Ecotoxicity at Sub-Cellular Levels

While the endocrine-disrupting effects of nonylphenol, a primary degradation product of this compound, are well-documented, a deeper understanding of the sub-cellular mechanisms of toxicity for the parent compound and its various ethoxylates is required. nih.govcabidigitallibrary.org Future research should move beyond whole-organism effects to explore the molecular initiating events and key cellular pathways affected by these substances.

Key areas for investigation include:

Receptor Binding and Activation: Detailed studies on the interaction of different isononylphenol (B1143871) ethoxylate chain lengths with various nuclear receptors beyond the estrogen receptor.

Mitochondrial Dysfunction: Investigating the impact of these compounds on mitochondrial respiration, membrane potential, and the generation of oxidative stress.

Genotoxicity and Epigenetic Modifications: Assessing the potential for DNA damage and heritable epigenetic changes that could have long-term consequences for exposed populations.

Disruption of Cellular Signaling: Elucidating interference with key signaling cascades that regulate growth, development, and reproduction.

Modeling of Environmental Fate and Transport under Climate Change Scenarios

Environmental fate models are crucial tools for predicting the distribution and persistence of contaminants. wiley.com Existing models for nonylphenol ethoxylates have successfully described their behavior in specific estuarine environments. vliz.be However, a significant knowledge gap exists in understanding how climate change will alter the environmental fate and transport of this compound.

Future modeling efforts must incorporate climate change variables to improve predictive accuracy:

Temperature Effects: Increased water temperatures may alter biodegradation rates and the volatility of these compounds.

Hydrological Changes: Altered precipitation patterns, increased frequency of extreme weather events, and sea-level rise can affect the transport of contaminants from land to water and their distribution in aquatic systems. medium.com

Ice Melt: The release of legacy persistent organic pollutants trapped in glaciers and arctic ice due to melting is a growing concern that could also impact the distribution of newer contaminants. chemtrust.orgnih.gov

Ocean Acidification: Changes in water chemistry could influence the sorption behavior and bioavailability of these compounds.

By integrating these factors, more robust models can be developed to forecast how the environmental risk profile of this compound may shift in a changing world. nih.gov

Assessment of Mixture Toxicity with Other Environmental Contaminants

In the environment, organisms are exposed to a complex mixture of chemicals, not just single substances. service.gov.uk The toxic effects of this compound and its derivatives may be altered in the presence of other pollutants such as pesticides, heavy metals, and pharmaceuticals.

Research in this area should focus on:

Synergistic and Antagonistic Effects: Studies have shown that the combined effects of nonylphenol ethoxylates and pesticides can range from synergistic to antagonistic depending on the specific compounds and their concentrations. nih.gov More research is needed to understand these interactions with a wider range of co-contaminants.

Dose-Response Relationships of Mixtures: Investigating how the presence of other chemicals affects the concentration at which this compound elicits a toxic response.

Common Modes of Action: Identifying whether mixture effects are additive, synergistic, or antagonistic based on whether the chemicals share a common mechanism of toxicity. A study on the cladoceran Moina macrocopa found that the mixture of nonylphenol ethoxylate and nonylphenol was more severe than either chemical alone. nih.gov

Table 2: Research Findings on Mixture Toxicity

Contaminant MixtureOrganismObserved Effect
Nonylphenol ethoxylates + Pesticides (indoxacarb, acetamiprid)Daphnia magna (water flea)Joint toxicity shifted from synergism to antagonism as the ethoxylate chain length increased. nih.gov
Nonylphenol ethoxylate + NonylphenolMoina macrocopa (water flea)The mixture had more severe toxic effects on survivorship, body length, and reproduction than the single chemicals. nih.gov

Global Monitoring Networks and Data Harmonization

Effective management of persistent and ubiquitous contaminants requires international cooperation in monitoring and data sharing. nih.govresearchgate.net While global monitoring programs exist for legacy persistent organic pollutants (POPs) under the Stockholm Convention, there is a need to integrate emerging contaminants like this compound into these frameworks. unep.org

Key future directions include:

Expanding Monitoring Programs: Incorporating this compound and its key metabolites into existing global and regional monitoring networks, such as the UN Environment Programme's Global Monitoring Plan and NOAA's Global Monitoring Laboratory network. unep.orgnoaa.govnoaa.gov

Data Harmonization: Establishing standardized protocols for sampling, analysis, and data reporting to ensure that data from different regions are comparable and can be integrated into a global picture of contamination. vlaanderen.be This is a central goal of the Stockholm Convention's Global Monitoring Plan.

Open-Access Databases: Developing and maintaining publicly accessible databases to facilitate data sharing among scientists, regulators, and the public, thereby supporting global risk assessments and policy development. researchgate.net The capacity to monitor such substances varies significantly between countries, highlighting the need for international support and capacity building. unep.org

Integration of Omics Technologies in Ecotoxicological Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for understanding the ecotoxicological effects of chemicals at a molecular level. nih.govecetoc.org These high-throughput methods can provide an unbiased view of how an organism responds to chemical exposure, helping to identify biomarkers and elucidate mechanisms of toxicity. nih.gov

Future research should leverage omics to:

Identify Molecular Initiating Events: Use transcriptomics and proteomics to identify the initial genes and proteins that are affected by exposure to this compound.

Elucidate Adverse Outcome Pathways (AOPs): Connect molecular-level changes to adverse outcomes at the whole-organism and population levels, providing a mechanistic framework for risk assessment. nih.gov

Discover Biomarkers of Exposure and Effect: Metabolomics can identify unique metabolic fingerprints associated with exposure, which can be used as sensitive biomarkers in environmental monitoring.

Cross-Species Comparisons: Apply omics to a diverse range of non-model organisms to understand how responses to this compound vary across species and to identify conserved toxicological pathways. nih.gov

The integration of these advanced technologies will be crucial for moving beyond traditional toxicity testing and developing a more predictive and systems-level understanding of the environmental risks posed by this compound. ecetoc.org

Q & A

Q. How is this compound synthesized, and what are common byproducts?

  • Methodology : The compound is synthesized via ethoxylation of isononylphenol using ethylene oxide. Key byproducts include unreacted precursors, aldehydes (from oxidation), and halogenated derivatives (from substitution reactions). Optimization via response surface methodology (RSM) can improve yield, with ethanol as a solvent .

Q. What are the recommended safety protocols for handling this compound in laboratory environments?

  • Methodology : Use fume hoods, nitrile gloves, and respiratory protection under insufficient ventilation. Neutralize spills with inert adsorbents (e.g., vermiculite). Waste must be segregated and processed by certified hazardous waste facilities due to endocrine-disrupting potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

  • Methodology : Cross-validate results using in vitro bioassays (e.g., estrogen receptor binding assays) and in silico models (e.g., QSAR). Discrepancies often arise from variations in exposure concentrations, solvent carriers, or metabolic activation. Regulatory frameworks like the EU’s REACH mandate standardized testing protocols .

Q. What advanced techniques are used to study the environmental degradation pathways of this compound?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products like phenolic derivatives. Aerobic biodegradation studies under controlled pH and temperature (25–30°C) reveal half-lives >60 days, indicating persistence. Isotopic labeling (e.g., ¹⁴C) tracks metabolite formation .

Q. How do structural modifications of this compound affect its solvent properties in organic synthesis?

  • Methodology : Compare polarity and solvation parameters (e.g., Hansen solubility parameters) with analogs like 2-(2-ethylhexyloxy)ethanol. Ethoxylation degree and branched alkyl chains influence miscibility with hydrophobic reagents. Computational modeling (COSMO-RS) predicts solvent efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.